molecular formula C18H20N8OS B2765944 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1334371-24-2

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2765944
M. Wt: 396.47
InChI Key: YAMHHJHLTRVUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone” is a chemical compound with the molecular formula C18H20N8OS and a molecular weight of 396.471. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H20N8OS. However, without additional data or a visual representation, it’s challenging to provide a detailed analysis of its structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the sources I have access to.


Scientific Research Applications

Novel Receptor Antagonists and Agonists

Compounds structurally similar to 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone have been explored for their potential as novel receptor antagonists or agonists, particularly targeting orexin receptors and serotonin receptors. For instance, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is under development for insomnia treatment due to its orexin 1 and 2 receptor antagonist activity, showing extensive metabolism with the principal route via oxidation and the formation of unique metabolites (Renzulli et al., 2011).

Pharmacological Effects of Novel Compounds

Another area of research focuses on the pharmacological evaluation of new compounds, such as 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), which has been studied for its anxiolytic-like effects mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity (Brito et al., 2017).

Drug Metabolism and Disposition Studies

Extensive studies on drug metabolism and disposition reveal how similar compounds are metabolized and excreted in humans, offering insights into their pharmacokinetic profiles. For example, the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, in humans involve multiple oxidation reactions and direct glucuronidation, with specific metabolites being identified and characterized (Liu et al., 2017).

Repellent Efficacy Studies

Research also extends to the evaluation of compounds for repellent efficacy against vectors like mosquitoes and black flies. Studies have compared the effectiveness of N,N-diethyl-3-methyl-benzamide (deet) and a piperidine repellent, indicating significant repellency and providing a basis for the development of new repellent formulations (Debboun et al., 2000).

Toxicology and Safety Studies

Finally, toxicology and safety studies are critical for understanding the potential risks associated with new chemical entities. The characterization of the radioactive metabolites of [O-methyl-11C]WAY-100635, a 5-HT1A receptor radioligand, in monkey and human plasma by HPLC, provides valuable information on its metabolic pathways and potential implications for human studies (Osman et al., 1996).

Safety And Hazards

As this compound is intended for research use only, it’s crucial to handle it with care and follow all safety guidelines. However, specific safety and hazard information is not readily available1.


Future Directions

The future directions of research involving this compound are not readily available in the sources I have access to.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8OS/c1-24-18(21-22-23-24)28-12-17(27)26-9-7-25(8-10-26)16-11-15(19-13-20-16)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMHHJHLTRVUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone

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